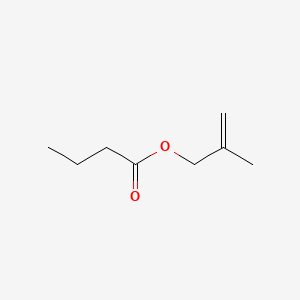
2-Methylallyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylallyl butyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylallyl butyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methylallyl butyrate has been primarily detected in urine. Within the cell, 2-methylallyl butyrate is primarily located in the cytoplasm. 2-Methylallyl butyrate has an ether, fruity, and powerful taste.
Aplicaciones Científicas De Investigación
Epigenetic Modifications and Gene Regulation : Butyrate, including derivatives like 2-Methylallyl butyrate, is known for its role in epigenetic modifications. It has been shown to induce fetal hemoglobin production in patients with hemoglobin disorders by inducing epigenetic changes, such as increased histone acetylation and decreased DNA methylation (Fathallah et al., 2007).
Effects on Seed Germination and Plant Growth : Research on related compounds like 3-methyl-2H-furo[2,3-c]pyran-2-one suggests that butyrate derivatives can significantly improve the germination and post-germination growth of vegetable crops and maize, indicating potential agricultural applications (Staden et al., 2006).
Antidepressant Effects and Brain Health : Sodium butyrate, a compound similar to 2-Methylallyl butyrate, has shown antidepressant-like effects in preclinical studies. It is linked to DNA methylation changes and increased expression of genes related to neurogenesis and synaptic plasticity (Wei et al., 2015).
Battery Performance Improvement : Methyl butyrate, which shares some characteristics with 2-Methylallyl butyrate, has been investigated to improve the performance of lithium-ion battery electrolytes at low temperatures (Zhou et al., 2013).
Gut Health and Animal Production : Butyrate and its derivatives, including 2-Methylallyl butyrate, are crucial for gut health and have been studied for their roles in gene expression, cell differentiation, immune modulation, and as potential alternatives to in-feed antibiotics in animal production (Bedford & Gong, 2017).
Cellular Mechanisms in Biopharmaceutical Production : Butyrate derivatives have been studied for their impact on cellular mechanisms in Chinese Hamster Ovary (CHO) cells, which are used for producing biopharmaceuticals. The integration of DNA methylation and gene expression data has provided insights into the cellular response to butyrate in these cells (Wippermann et al., 2017).
Propiedades
Número CAS |
7149-29-3 |
|---|---|
Nombre del producto |
2-Methylallyl butyrate |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3 |
Clave InChI |
AHRIFIYGSJEEKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC(=C)C |
SMILES canónico |
CCCC(=O)OCC(=C)C |
Densidad |
0.873-0.883 |
Otros números CAS |
7149-29-3 |
Descripción física |
Colourless liquid; powerful fruity-ethereal aroma |
Solubilidad |
Insoluble in water; soluble in oils soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



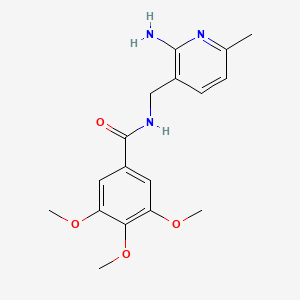
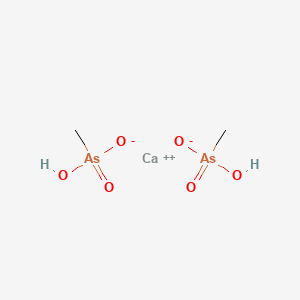
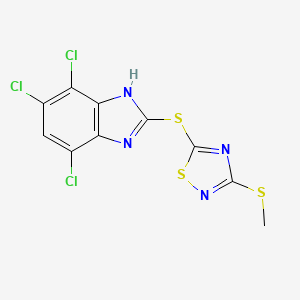
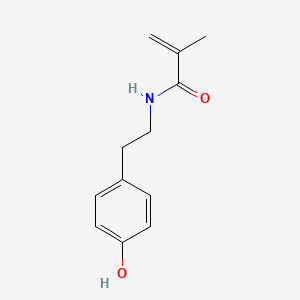
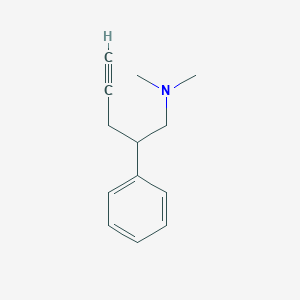

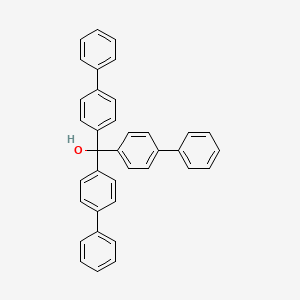
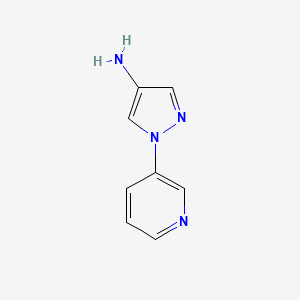
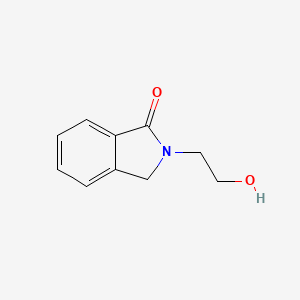
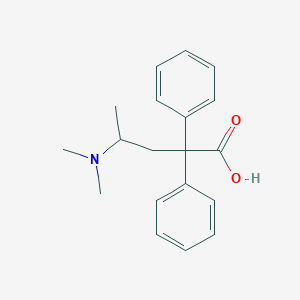
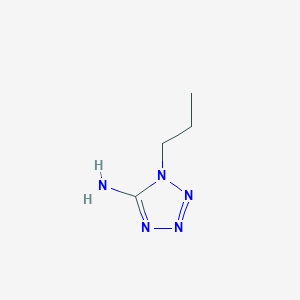
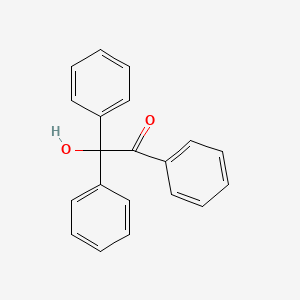
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)
![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)